(5-Bromo-1,3-phenylene)bis(trimethylsilane)

Purification Distillation Thermal Stability

(5-Bromo-1,3-phenylene)bis(trimethylsilane), also known as 1-bromo-3,5-bis(trimethylsilyl)benzene, is an organosilicon compound characterized by a central phenylene ring substituted with one bromine atom at the 1-position and two trimethylsilyl (TMS) groups at the 3- and 5-positions. With the molecular formula C₁₂H₂₁BrSi₂ and a molecular weight of 301.37 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, where the bromine atom acts as an electrophilic handle for C–C bond formation.

Molecular Formula C12H21BrSi2
Molecular Weight 301.37 g/mol
CAS No. 81500-92-7
Cat. No. B1281669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1,3-phenylene)bis(trimethylsilane)
CAS81500-92-7
Molecular FormulaC12H21BrSi2
Molecular Weight301.37 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=CC(=C1)Br)[Si](C)(C)C
InChIInChI=1S/C12H21BrSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,1-6H3
InChIKeyTZFLBWAKFGADPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-1,3-phenylene)bis(trimethylsilane) (CAS 81500-92-7): A Dual TMS-Protected Aryl Bromide Building Block for Advanced Organic Synthesis and Materials Research


(5-Bromo-1,3-phenylene)bis(trimethylsilane), also known as 1-bromo-3,5-bis(trimethylsilyl)benzene, is an organosilicon compound characterized by a central phenylene ring substituted with one bromine atom at the 1-position and two trimethylsilyl (TMS) groups at the 3- and 5-positions [1]. With the molecular formula C₁₂H₂₁BrSi₂ and a molecular weight of 301.37 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, where the bromine atom acts as an electrophilic handle for C–C bond formation . Its dual TMS groups provide orthogonal synthetic handles, enabling sequential functionalization strategies and acting as traceless directing groups for ipso-substitution [2]. The compound is typically supplied as a colorless liquid with a purity of 95% or higher, making it suitable for both academic research and industrial-scale process development .

Why 1-Bromo-3,5-dimethylbenzene or 1,3-Bis(trimethylsilyl)benzene Cannot Substitute for (5-Bromo-1,3-phenylene)bis(trimethylsilane) in Critical Synthetic Pathways


Generic substitution of (5-Bromo-1,3-phenylene)bis(trimethylsilane) with simpler aryl bromides like 1-bromo-3,5-dimethylbenzene or fully silylated analogs such as 1,3-bis(trimethylsilyl)benzene fails because these alternatives lack the precise orthogonal reactivity profile required for advanced synthetic applications. The target compound uniquely combines a reactive C–Br bond for cross-coupling with two TMS groups that can undergo regioselective ipso-substitution or serve as protecting groups [1]. In contrast, 1-bromo-3,5-dimethylbenzene offers only the bromo handle without the silyl-based functionalization avenues, while 1,3-bis(trimethylsilyl)benzene lacks the electrophilic bromine necessary for many cross-coupling reactions. Furthermore, the target compound's distinct physicochemical profile—significantly higher boiling point, higher flash point, and modified lipophilicity compared to its analogs—can alter reaction kinetics, purification efficiency, and process safety . These differences render the target compound irreplaceable in multi-step syntheses where both a halogen and silyl functionality are required in a 1,3-relationship.

Quantitative Differentiation of (5-Bromo-1,3-phenylene)bis(trimethylsilane) from Closest Analogs: Physical Properties and Reactivity Profile


Elevated Boiling Point vs. 1,3-Bis(trimethylsilyl)benzene Enhances Distillation Purification Margins

(5-Bromo-1,3-phenylene)bis(trimethylsilane) exhibits a boiling point of 268 °C at 760 mmHg, which is 43.7 °C higher than that of the non-brominated analog 1,3-bis(trimethylsilyl)benzene (224.3 °C at 760 mmHg) . This substantial increase in boiling point, attributed to the introduction of the bromine atom, provides a wider operational window for vacuum distillation and reduces the risk of thermal degradation during purification .

Purification Distillation Thermal Stability

Significantly Higher Flash Point Compared to 1-Bromo-3,5-dimethylbenzene Reduces Flammability Hazard

The flash point of (5-Bromo-1,3-phenylene)bis(trimethylsilane) is 165 °C, which is 78 °C higher than that of 1-bromo-3,5-dimethylbenzene (87 °C) . This marked reduction in flammability risk facilitates safer handling, storage, and transport under ambient conditions, and may exempt the compound from certain stringent regulations applicable to more flammable liquids .

Process Safety Flammability Storage

Enhanced Lipophilicity (LogP) Over 1,3-Bis(trimethylsilyl)benzene and 1-Bromo-3,5-dimethylbenzene for Improved Phase Transfer and Membrane Permeability

The octanol-water partition coefficient (LogP) of (5-Bromo-1,3-phenylene)bis(trimethylsilane) is reported as 3.5395 [1]. This value is 0.7625 units higher than that of 1,3-bis(trimethylsilyl)benzene (LogP = 2.7770) and 0.4736 units higher than that of 1-bromo-3,5-dimethylbenzene (LogP = 3.0659) [2][3]. The increased lipophilicity, driven by the combination of bromine and TMS substituents, can enhance the compound's solubility in organic phases during liquid-liquid extractions and improve its ability to permeate biological membranes in cell-based assays.

Lipophilicity Phase Transfer Membrane Permeability

Unique Orthogonal Reactivity: TMS Groups Enable Regioselective Ipso-Substitution While Bromine Serves as a Cross-Coupling Handle

The dual trimethylsilyl (TMS) groups in (5-Bromo-1,3-phenylene)bis(trimethylsilane) are established traceless directing groups for electrophilic ipso-substitution, allowing for the selective introduction of functional groups (e.g., halogens, nitro, acyl) at the positions ortho to the TMS moieties [1]. This reactivity profile is orthogonal to the C–Br bond, which can participate independently in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille couplings . In contrast, analogs like 1-bromo-3,5-dimethylbenzene lack the silyl groups necessary for ipso-substitution, while 1,3-bis(trimethylsilyl)benzene lacks the bromine atom required for cross-coupling. This combination of reactive handles enables sequential, site-selective functionalization of the aromatic core, a capability not available in either comparator.

Ipso-Substitution Cross-Coupling Orthogonal Reactivity

Optimal Application Scenarios for (5-Bromo-1,3-phenylene)bis(trimethylsilane) Based on Evidence-Based Differentiation


Synthesis of 1,3-Difunctionalized Aromatic Cores via Sequential Ipso-Substitution and Cross-Coupling

In synthetic routes requiring a 1,3-disubstituted benzene scaffold, (5-Bromo-1,3-phenylene)bis(trimethylsilane) provides an ideal template. The TMS groups can be first converted to desired functional groups via electrophilic ipso-substitution (e.g., bromination, nitration) [1]. Subsequently, the remaining C–Br bond can undergo palladium-catalyzed cross-coupling to introduce a third distinct substituent . This sequential approach minimizes protecting group manipulations and is enabled by the compound's unique orthogonal reactivity profile. The elevated boiling point (268 °C) further ensures that the intermediate can be purified by distillation without decomposition .

Preparation of Sterically Hindered Ligands and Catalysts for Organometallic Chemistry

The presence of two bulky TMS groups provides significant steric shielding, which can be exploited in the design of ligands for transition metal catalysts. The bromine atom serves as a handle for installing phosphine or amine groups via cross-coupling, while the TMS groups can be retained to create a sterically encumbered environment around the metal center, potentially enhancing catalyst selectivity and stability [1]. The compound's higher lipophilicity (LogP 3.54) also facilitates its use in non-polar reaction media often employed in organometallic chemistry .

Large-Scale Process Development Requiring Enhanced Safety and Purification Margins

For industrial-scale syntheses, the high flash point (165 °C) of (5-Bromo-1,3-phenylene)bis(trimethylsilane) significantly reduces fire and explosion risks compared to more flammable aryl bromides like 1-bromo-3,5-dimethylbenzene (flash point 87 °C) [1]. Additionally, the compound's 43.7 °C higher boiling point relative to 1,3-bis(trimethylsilyl)benzene provides a broader temperature window for distillation, allowing for more robust and cost-effective purification on scale . These physical property advantages directly translate to improved process safety and reduced operational costs.

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